molecular formula C23H28N2O8 B2822824 M4284

M4284

Cat. No.: B2822824
M. Wt: 460.5 g/mol
InChI Key: CPNXCPWXQQMNFG-WCZGSDDISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

M4284 is a selective and orally active biphenyl mannoside FimH antagonist. It is primarily used for its antibacterial properties, specifically targeting urinary tract infections caused by uropathogenic Escherichia coli. The compound has shown activity against different strains of uropathogenic Escherichia coli in various host genetic backgrounds and gut microbial community contexts .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of M4284 involves the formation of a biphenyl mannoside structure. The key steps include the coupling of biphenyl and mannoside moieties under specific reaction conditions. The detailed synthetic route and reaction conditions are proprietary and typically involve multiple steps of organic synthesis, including protection and deprotection of functional groups, coupling reactions, and purification steps .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The compound is typically produced in a controlled environment to maintain consistency and quality. The final product is subjected to rigorous quality control measures to ensure its efficacy and safety for research purposes .

Chemical Reactions Analysis

Types of Reactions: M4284 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized biphenyl derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

M4284 has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying biphenyl mannoside chemistry and its derivatives.

    Biology: Investigated for its effects on bacterial adhesion and biofilm formation.

    Medicine: Explored for its potential use in treating urinary tract infections and other bacterial infections.

    Industry: Utilized in the development of antibacterial coatings and materials

Mechanism of Action

M4284 exerts its effects by antagonizing the FimH protein, a key adhesion factor in uropathogenic Escherichia coli. By binding to FimH, this compound prevents the bacteria from adhering to the host’s urinary tract, thereby reducing infection. The compound targets specific molecular pathways involved in bacterial adhesion and colonization .

Comparison with Similar Compounds

  • Taraxasteryl acetate
  • Ononin
  • Chlorprothixene hydrochloride
  • Alpha-Mangostin
  • Cefpodoxime proxetil
  • Continentalic acid
  • Fusidic acid
  • Zoliflodacin

Comparison: M4284 is unique in its selective and orally active biphenyl mannoside structure, which specifically targets the FimH protein in uropathogenic Escherichia coli. This specificity and oral activity distinguish it from other antibacterial compounds, making it a valuable tool in research and potential therapeutic applications .

Properties

IUPAC Name

1-N,3-N-dimethyl-5-[3-methyl-4-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]benzene-1,3-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O8/c1-11-6-12(13-7-14(21(30)24-2)9-15(8-13)22(31)25-3)4-5-16(11)32-23-20(29)19(28)18(27)17(10-26)33-23/h4-9,17-20,23,26-29H,10H2,1-3H3,(H,24,30)(H,25,31)/t17-,18-,19+,20+,23+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPNXCPWXQQMNFG-WCZGSDDISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC(=CC(=C2)C(=O)NC)C(=O)NC)OC3C(C(C(C(O3)CO)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)C2=CC(=CC(=C2)C(=O)NC)C(=O)NC)O[C@@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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